molecular formula C12H16BrNO B5854145 N-(4-bromophenyl)-2,2-dimethylbutanamide

N-(4-bromophenyl)-2,2-dimethylbutanamide

Cat. No.: B5854145
M. Wt: 270.17 g/mol
InChI Key: PHKNUVAZIHAKHM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2,2-dimethylbutanamide is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol . Its structure features a 2,2-dimethylbutanamide group linked to a 4-bromophenyl ring, making it a potential intermediate in organic synthesis and pharmaceutical research. This product is offered as a high-purity material for research and development purposes. Researchers can utilize this compound as a building block in the synthesis of more complex molecules, particularly in exploration of structure-activity relationships or in the development of novel chemical entities. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-bromophenyl)-2,2-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-4-12(2,3)11(15)14-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKNUVAZIHAKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,2-dimethylbutanamide typically involves the reaction of 4-bromoaniline with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the synthesis may involve similar steps but with optimizations for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may also be scaled up using industrial chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,2-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of N-(4-substituted phenyl)-2,2-dimethylbutanamides.

    Reduction: Formation of N-(4-bromophenyl)-2,2-dimethylbutanamine.

    Oxidation: Formation of 4-bromoquinone derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2,2-dimethylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom enhances its binding affinity through halogen bonding, while the amide group interacts with hydrogen bond donors and acceptors in the target protein .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2,2-dimethylbutanamide
  • N-(4-fluorophenyl)-2,2-dimethylbutanamide
  • N-(4-methylphenyl)-2,2-dimethylbutanamide

Uniqueness

N-(4-bromophenyl)-2,2-dimethylbutanamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in substitution reactions compared to its chloro and fluoro analogs. Additionally, the bromine atom enhances its binding affinity in biological systems, making it a valuable compound in drug design .

Biological Activity

N-(4-bromophenyl)-2,2-dimethylbutanamide is a compound that has garnered interest in the scientific community due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a brominated phenyl group attached to a dimethylbutanamide moiety. The presence of the bromine atom enhances the compound's reactivity and biological activity compared to non-brominated analogs. This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The bromine substituent on the phenyl ring is believed to play a crucial role in enhancing this activity by increasing membrane permeability of microbial cells.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that involves modulation of inflammatory pathways .
  • Cytotoxicity : Some studies have reported cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the phenyl group can significantly influence its cytotoxic potency .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The compound may interact with specific enzymes or receptors involved in inflammatory responses or microbial growth.
  • Its ability to disrupt cellular membranes could lead to increased susceptibility of bacterial cells to other antimicrobial agents.

Study 1: Antimicrobial Evaluation

In a study evaluating various brominated compounds, this compound was tested against several strains of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
This compoundS. aureus75 µg/mL

Study 2: Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory properties of this compound using lipopolysaccharide (LPS) induced inflammation in macrophages. The compound demonstrated a dose-dependent inhibition of nitric oxide production.

Concentration (µM)Nitric Oxide Production (µM)
025
1015
505

Q & A

Q. What are the standard synthetic routes for N-(4-bromophenyl)-2,2-dimethylbutanamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling 4-bromoaniline with 2,2-dimethylbutanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key steps include:

  • Reagent stoichiometry: Maintain a 1:1.2 molar ratio of 4-bromoaniline to acyl chloride to ensure complete conversion .
  • Temperature control: Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis of the acyl chloride) .
  • Solvent selection: Use aprotic solvents like dichloromethane or tetrahydrofuran to stabilize intermediates .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy: Use 1^1H and 13^{13}C NMR in CDCl₃ or DMSO-d₆ to confirm the amide bond (δ ~7.5–8.5 ppm for aromatic protons, δ ~165–175 ppm for carbonyl carbons). 2D techniques (HSQC, HMBC) resolve overlapping signals .
  • FTIR: Identify the amide C=O stretch (~1640–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
  • X-ray crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in ethyl acetate) and analyze using SHELX software .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • Functional selection: Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to balance accuracy and computational cost .
  • Property prediction: Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity/nucleophilicity. Compare with experimental UV-Vis spectra for validation .
  • Reaction mechanisms: Simulate nucleophilic aromatic substitution (e.g., bromine replacement) using implicit solvation models (PCM) to model solvent effects .

Q. What strategies are recommended for resolving contradictions in spectroscopic data or computational predictions?

Methodological Answer:

  • Data cross-validation: If experimental 1^1H NMR signals conflict with DFT-predicted chemical shifts, re-examine solvent effects or conformational flexibility using molecular dynamics simulations .
  • Crystallographic refinement: For ambiguous bond lengths/angles, apply Hirshfeld surface analysis to validate intermolecular interactions .
  • Error analysis in DFT: Compare results from multiple functionals (e.g., B3LYP vs. M06-2X) to identify systematic errors in electronic structure predictions .

Q. How can structure-activity relationships (SAR) be investigated for potential biological applications of this compound?

Methodological Answer:

  • Functional group modulation: Synthesize analogs with substituents (e.g., Cl, NO₂) at the 4-bromophenyl or dimethylbutanamide positions to assess impact on bioactivity .
  • In vitro assays: Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains. For anticancer potential, use MTT assays on cell lines (e.g., HeLa, MCF-7) .
  • Target identification: Perform molecular docking (AutoDock Vina) against enzymes (e.g., EGFR) to hypothesize binding modes, followed by SPR or ITC for affinity validation .

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